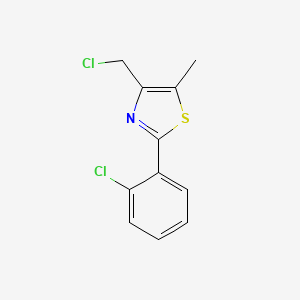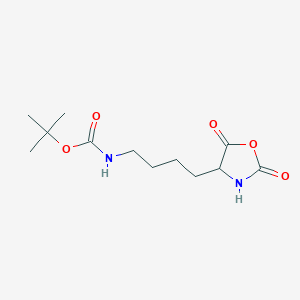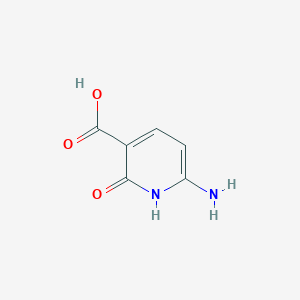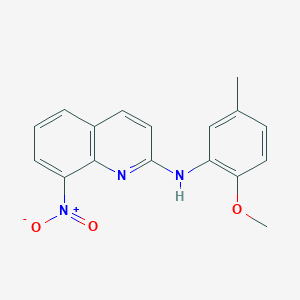![molecular formula C10H10O4 B3126002 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 330555-87-8](/img/structure/B3126002.png)
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Übersicht
Beschreibung
The compound “7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a derivative of 4H-benzo[d][1,3]dioxin-4-one . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which includes “this compound”, has been described in the literature . The synthesis involves the reaction of salicylic acids and acetylenic esters (both mono- and disubstituted) mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of its parent compound, 4H-benzo[d][1,3]dioxin-4-one . It has two methyl groups and one hydroxyl group replacing the hydrogen atom on the 4H-benzo[d][1,3]dioxin-4-one configuration .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . Its molecular weight is 194.19 .Wissenschaftliche Forschungsanwendungen
Facile Synthesis
Research indicates that 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one and its derivatives can be synthesized under mild reaction conditions, showing potential in the preparation of various organic compounds. For example, Katritzky et al. (2005) demonstrated the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding 6-substituted 4-hydroxy-2-pyrones through alkylation and cyclization processes (Katritzky et al., 2005).
Antioxidant Activity
A study by Abd-Almonuim et al. (2020) highlighted the antioxidant properties of compounds derived from this compound. They synthesized and characterized a coumarin-substituted compound that exhibited high antioxidant activities, comparable to vitamin C (Abd-Almonuim et al., 2020).
Olfactory Properties
Kraft et al. (2010) explored the synthesis and olfactory properties of compounds related to this compound. They synthesized derivatives with intense marine and spicy-vanillic odors, providing insights into fragrance chemistry (Kraft et al., 2010).
Photoinduced Crosslinking in Polymers
Research by Kumbaraci et al. (2007) demonstrated the use of this compound in photoinduced crosslinking of polymers. Their study showed that polymers with pendant hydroxyl groups could undergo crosslinking in the presence of bisbenzodioxinone derivatives under irradiation, highlighting potential applications in materials science (Kumbaraci et al., 2007).
Allelochemicals in Agriculture
Macias et al. (2006) investigated the isolation and synthesis of allelochemicals related to this compound from the Gramineae family. These compounds exhibited various biological properties such as phytotoxic, antimicrobial, and insecticidal effects, suggesting potential agronomic utility (Macias et al., 2006).
Synthesis for Medicinal Chemistry
Zhang et al. (2011) developed an efficient synthesis route for 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a boron-containing antimalarial agent, using a compound structurally similar to this compound. This study highlights the relevance of such compounds in the development of new pharmaceuticals (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWILLXGWBMSIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)O)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)







